Methyl laminarabioside

Description

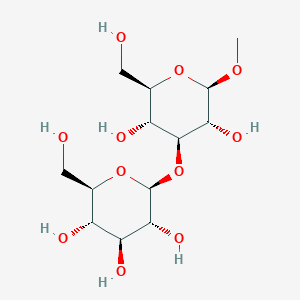

Methyl laminarabioside (methyl 3-O-β-D-glucopyranosyl-α-D-glucopyranoside) is a disaccharide derivative critical for understanding the structural and functional properties of β-(1→3)-linked glucans, such as curdlan and laminarin. It consists of two D-glucopyranose units connected via a β-(1→3) glycosidic linkage, with a methyl group at the anomeric position of the reducing end . This compound serves as a model for studying mixed-linkage β-glucans, which are integral to plant cell walls, fungal pathogens, and industrial polysaccharides. Its conformational behavior in solution and solid states has been extensively analyzed using nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and molecular dynamics (MD) simulations, revealing key insights into glucan flexibility and hydration patterns .

Properties

CAS No. |

147217-24-1 |

|---|---|

Molecular Formula |

C13H24O11 |

Molecular Weight |

356.32 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C13H24O11/c1-21-12-10(20)11(7(17)5(3-15)22-12)24-13-9(19)8(18)6(16)4(2-14)23-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7-,8+,9-,10-,11+,12-,13+/m1/s1 |

InChI Key |

WOKXHOIRHHAHDA-MTAKEAHTSA-N |

SMILES |

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O |

Other CAS No. |

147217-24-1 |

Synonyms |

methyl 3-O-beta-D-glucopyranosyl-beta-D-glucopyranoside methyl beta-D-laminarabioside methyl laminarabioside methyl laminarabioside monohydrate |

Origin of Product |

United States |

Preparation Methods

The synthesis of oxymorphindole involves several steps, including the preparation of intermediate compounds and the final coupling reactions. Specific synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature. Industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

Oxymorphindole undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the oxymorphindole molecule, potentially altering its pharmacological properties.

Reduction: Reduction reactions can be used to convert oxymorphindole into different analogs with varying degrees of efficacy and potency.

Scientific Research Applications

Oxymorphindole has several scientific research applications:

Chemistry: It is used as a model compound to study the interactions between δ-opioid receptors and other molecular targets.

Biology: Research on oxymorphindole helps in understanding the role of δ-opioid receptors in pain modulation and other physiological processes.

Medicine: Oxymorphindole is investigated for its potential in developing new analgesics with fewer side effects compared to traditional opioids.

Industry: The compound’s unique properties make it a candidate for developing new pain management therapies.

Mechanism of Action

Oxymorphindole exerts its effects by selectively binding to δ-opioid receptors. This binding leads to the activation of intracellular signaling pathways that result in analgesia. The compound’s mechanism involves the modulation of protein kinase Cε and other molecular targets, which contribute to its synergistic effects when combined with other opioid receptor agonists .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl laminarabioside belongs to a family of methyl glycosides differing in glycosidic linkage positions. Below is a detailed comparison with structurally related disaccharides:

Table 1: Structural and Conformational Properties of Methyl Glycosides

| Compound | Glycosidic Linkage | Dihedral Angles (φ/ψ)° | Intramolecular H-Bonding | Conformational Flexibility | Polymer Compatibility |

|---|---|---|---|---|---|

| This compound | β-(1→3) | φ = -85.5, ψ = -111.9 | O3'→O5' (observed) | Low | Curdlan (helix-compatible) |

| Methyl cellobioside | β-(1→4) | φ = -89.1, ψ = -152.0 | O4'→O3 (observed) | Moderate | Cellulose (partially compatible) |

| Methyl sophoroside | β-(1→2) | φ ≈ 39°, ψ ≈ -34° | Absent | High | No natural polymer analog |

| Methyl gentiobioside | β-(1→6) | φ ≈ -77°, ψ ≈ 160° | Absent | High | Dextran (flexible linkage) |

Key Comparisons:

Glycosidic Linkage and Dihedral Angles

- This compound’s β-(1→3) linkage results in dihedral angles (φ/ψ ≈ -85.5°/-111.9°) that stabilize a rigid, curved conformation, aligning with curdlan’s helical structure .

- In contrast, methyl cellobioside (β-(1→4)) adopts flatter geometries (φ/ψ ≈ -89.1°/-152.0°), which are less compatible with cellulose’s linear packing .

- Methyl gentiobioside (β-(1→6)) exhibits greater ψ-angle flexibility (ψ ≈ 160°), enabling diverse conformations unsuitable for rigid polymers .

Hydrogen Bonding and Stability

- This compound and cellobioside form intramolecular hydrogen bonds (O3'→O5' and O4'→O3, respectively), stabilizing their solution and crystal structures .

- Methyl sophoroside and gentiobioside lack such bonds, leading to higher conformational entropy .

Crystal Packing this compound heptaacetate crystallizes in a monoclinic system (space group P2₁), with glucopyranose rings stacked along the c-axis via van der Waals interactions . Methyl cellobioside derivatives (e.g., methyl 4-O-methyl-β-D-glucopyranoside) adopt similar monoclinic packing but with distinct hydroxymethyl rotamers (gg vs. gt) influencing hydration .

Solution Dynamics

- NMR studies show this compound retains a single dominant conformation in solution, consistent with its solid-state structure due to O3'→O5' hydrogen bonding .

- Methyl gentiobioside displays ψ-angle flexibility, resulting in multiple populated conformers .

Table 2: Physicochemical and Functional Differences

| Property | This compound | Methyl Cellobioside | Methyl Gentiobioside |

|---|---|---|---|

| Solubility | Moderate (polar solvents) | Low (aggregates in water) | High (flexible linkage) |

| Polymer Interaction | Binds curdlan helices | Binds cellulose weakly | Forms amorphous aggregates |

| Hydrogen Bonding | O3'→O5' (intra-residue) | O4'→O3 (inter-residue) | Absent |

| Biological Relevance | Fungal β-glucan mimic | Plant cell wall model | Microbial polysaccharide |

Research Implications

This compound’s structural rigidity and hydrogen-bonding patterns make it a valuable tool for probing β-(1→3)-glucan interactions with proteins (e.g., immune receptors) and enzymes . Its contrast with methyl cellobioside underscores how minor linkage differences dictate polymer compatibility, informing biomaterial design. Meanwhile, methyl gentiobioside’s flexibility highlights challenges in modeling branched polysaccharides like dextran.

References:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.